molecular formula C4H3IN2 B14272502 (Iodomethyl)propanedinitrile CAS No. 138976-63-3

(Iodomethyl)propanedinitrile

Cat. No.: B14272502
CAS No.: 138976-63-3
M. Wt: 205.98 g/mol
InChI Key: XLUDDFFJUTWMFY-UHFFFAOYSA-N
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Description

(Iodomethyl)propanedinitrile is an organic compound with the chemical formula C₄H₃IN₂ It is a derivative of propanedinitrile, where one of the hydrogen atoms is replaced by an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Iodomethyl)propanedinitrile can be synthesized through various methods. One common approach involves the reaction of propanedinitrile with iodomethane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of a hydrogen atom by the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Iodomethyl)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted propanedinitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Cyclized Products: Cyclization reactions can produce a range of heterocyclic compounds.

Scientific Research Applications

(Iodomethyl)propanedinitrile has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving heterocyclic structures.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and other biological processes.

Mechanism of Action

The mechanism of action of (iodomethyl)propanedinitrile involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The nitrile groups can participate in various reactions, including cyclization and condensation, leading to the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile (Malononitrile): A simpler compound without the iodomethyl group.

    Iodomethane: A related compound where the iodomethyl group is attached to a hydrogen atom instead of a nitrile group.

    Cyanoacetonitrile: Another nitrile compound with different reactivity.

Uniqueness

(Iodomethyl)propanedinitrile is unique due to the presence of both the iodomethyl and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

CAS No.

138976-63-3

Molecular Formula

C4H3IN2

Molecular Weight

205.98 g/mol

IUPAC Name

2-(iodomethyl)propanedinitrile

InChI

InChI=1S/C4H3IN2/c5-1-4(2-6)3-7/h4H,1H2

InChI Key

XLUDDFFJUTWMFY-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)C#N)I

Origin of Product

United States

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